![molecular formula C10H7FN4 B1339449 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile CAS No. 51516-71-3](/img/structure/B1339449.png)
5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile
Overview
Description
Pyrazoles are a class of organic compounds with a five-membered aromatic ring. The structure of pyrazoles contains two nitrogen atoms in the ring. They are used as building blocks in the synthesis of various pharmaceutical drugs .
Synthesis Analysis
The synthesis of pyrazole compounds often involves the reaction of hydrazines with 1,3-diketones . The exact method can vary depending on the specific substituents on the pyrazole ring.Molecular Structure Analysis
The molecular structure of pyrazoles consists of a five-membered ring with two nitrogen atoms. The exact structure of “5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile” would have an amino group at the 5th position, a fluorophenyl group at the 1st position, and a carbonitrile group at the 4th position .Chemical Reactions Analysis
Pyrazoles can undergo various chemical reactions, including substitutions, additions, and oxidations. The exact reactions “5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile” can undergo would depend on the specific conditions and reagents used .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile” would depend on its specific structure. Pyrazoles generally have high nitrogen content and can act as ligands in coordination chemistry .Scientific Research Applications
Anticancer Activity
Pyrazole derivatives have been extensively studied for their potential anticancer properties. They can act on various cancer cell lines by interfering with cell proliferation and inducing apoptosis. The presence of a fluorophenyl group, as in “5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile”, may enhance these properties due to the electron-withdrawing nature of the fluorine atom, which could potentially increase the compound’s ability to interact with cancerous cells .
Anti-inflammatory and Analgesic Effects
These compounds are also known for their anti-inflammatory and analgesic effects. They can inhibit the production of inflammatory cytokines and mediators, providing relief from inflammation and pain. The specific structure of “5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile” might contribute to its binding affinity to inflammatory enzymes or receptors .
Antimicrobial Activity
Pyrazole derivatives exhibit antimicrobial activity against a range of pathogens, including bacteria and fungi. The amino and nitrile groups present in “5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile” could interact with microbial enzymes or DNA, disrupting their function and leading to microbial death .
Antidiabetic Activity
Some pyrazole derivatives have shown promise in treating diabetes by modulating blood glucose levels. The structural features of “5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile” may allow it to interact with enzymes involved in glucose metabolism, offering a potential therapeutic approach for diabetes management .
Antidepressant Properties
Research has indicated that certain pyrazole derivatives can act as antidepressants by affecting neurotransmitter levels in the brain. The specific interactions of “5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile” with neural receptors or transporters could be explored for potential antidepressant effects .
Anticonvulsant Potential
The anticonvulsant potential of pyrazole derivatives is another area of interest, with some compounds showing efficacy in preventing seizures. The unique structure of “5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile” might influence its ability to modulate neuronal excitability and thus serve as an anticonvulsant agent .
Anti-tubercular Activity
Pyrazole derivatives have been investigated for their anti-tubercular activity, targeting Mycobacterium tuberculosis. The specific molecular interactions of “5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile” with bacterial proteins could be beneficial in developing new anti-tubercular drugs .
Enzyme Inhibition
These compounds are often explored for their ability to inhibit various enzymes that are crucial for disease progression. “5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile” could potentially inhibit enzymes involved in disease pathways, making it a candidate for drug development .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-amino-1-(3-fluorophenyl)pyrazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN4/c11-8-2-1-3-9(4-8)15-10(13)7(5-12)6-14-15/h1-4,6H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMABEDHYXLYKEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C(=C(C=N2)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70577012 | |
Record name | 5-Amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70577012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile | |
CAS RN |
51516-71-3 | |
Record name | 5-Amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51516-71-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-1-(3-fluorophenyl)-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70577012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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